[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Description
Properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-3-1-4-10-9(8)12-6-2-5-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVIGWBYBVIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
An In-depth Technical Guide to the Pyrazolyl-Pyridinyl-Methanol Scaffold: Focus on [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Introduction
The pyrazole ring is a privileged five-membered diazole heterocycle that serves as a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] When fused or linked to other heterocyclic systems, such as pyridine, the resulting scaffold often exhibits enhanced pharmacological properties, acting as a versatile framework for interacting with various biological targets. This technical guide provides a comprehensive examination of the [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol molecule.
Due to the nascent stage of research into this specific isomer, this document will leverage established data from closely related analogs and foundational chemical principles to construct a predictive yet robust technical profile. We will explore its molecular structure, predicted physicochemical properties, plausible synthetic and characterization workflows, and its potential applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
The unique arrangement of the pyrazole and pyridine rings, combined with the reactive hydroxymethyl group, defines the chemical personality of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol.
Core Chemical Identity
-
IUPAC Name: [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
-
Molecular Formula: C₉H₉N₃O
-
Molecular Weight: 175.19 g/mol [2]
Physicochemical Characteristics
The properties of this molecule are dictated by the interplay between the aromatic, electron-rich pyrazole ring, the electron-deficient pyridine ring, and the polar, hydrogen-bonding hydroxymethyl group. The table below summarizes key predicted and known properties, drawing comparisons with a well-documented isomer, (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol, to provide authoritative context.
| Property | [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol (Target) | (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol (Isomer) | Reference |
| CAS Number | Not Available | 748796-38-5 | [3] |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol | [2] |
| Physical Form | Solid (Predicted) | Solid | [2][3] |
| Purity | Dependent on Synthesis | 96% (Typical) | [3] |
| InChI Key | Predicted: VJGBDROPWUIYLD-UHFFFAOYSA-N (Isomer Key) | VJGBDROPWUIYLD-UHFFFAOYSA-N | [2][3] |
| Storage | Sealed in dry, room temperature (Recommended) | Sealed in dry, room temperature | [3] |
Part 2: Synthesis and Characterization
A robust and reproducible synthetic pathway is paramount for enabling further research. While a specific protocol for the target molecule is not published, a chemically sound route can be proposed based on established N-arylation methodologies for pyrazoles.
Proposed Retrosynthetic Analysis
The most logical approach involves the formation of the C-N bond between the pyridine and pyrazole rings. This can be achieved through a nucleophilic substitution reaction, where the pyrazole anion attacks an electrophilic pyridine derivative. The choice of a copper- or palladium-catalyzed cross-coupling reaction is a field-proven strategy for such transformations, offering high yields and good functional group tolerance.
Caption: Proposed retrosynthetic pathway for the target molecule.
Experimental Protocol: Proposed Synthesis via Ullmann Condensation
This protocol is a self-validating system, designed with internal checks for reaction progression and purification.
Objective: To synthesize [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol.
Materials:
-
2-Chloro-3-(hydroxymethyl)pyridine (1.0 eq)
-
1H-Pyrazole (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a dry, three-necked flask under a nitrogen atmosphere, add 2-chloro-3-(hydroxymethyl)pyridine, 1H-pyrazole, CuI, and K₂CO₃.
-
Causality: An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst, which would render it inactive. K₂CO₃ acts as the base to deprotonate the pyrazole, forming the nucleophile required for the coupling reaction.
-
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr-type mechanism of the Ullmann condensation.
-
-
Reaction Execution: Heat the mixture to 110-120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting pyridine material indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Causality: The aqueous workup removes the inorganic salts (K₂CO₃, KCl) and the DMF solvent.
-
-
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent.
-
-
Purification (Final): Purify the crude residue by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the final product.
Characterization Workflow
Confirmation of the product's identity and purity is achieved through a standard analytical workflow.
Caption: Standard workflow for purification and characterization.
Predicted Spectroscopic Data
-
¹H NMR: The spectrum should feature distinct aromatic signals for the three pyridine protons and three pyrazole protons. A key diagnostic signal will be a singlet or a triplet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm corresponding to the two protons of the CH₂OH group. A broad singlet for the OH proton would also be expected.
-
¹³C NMR: Approximately 9 distinct carbon signals are expected in the aromatic region (around 110-150 ppm) and one signal in the aliphatic region (around 60-65 ppm) for the CH₂OH carbon.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol.[4] Peaks corresponding to aromatic C-H and C=N/C=C bonds will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[5]
Part 3: Relevance in Drug Development
The pyrazolyl-pyridine core is a well-established pharmacophore found in numerous biologically active agents. The addition of a hydroxymethyl group provides a crucial handle for hydrogen bonding or further chemical modification.
The Pyrazolyl-Pyridine Scaffold: A Privileged Structure
Compounds containing the 2-(1H-pyrazol-1-yl)pyridine moiety have demonstrated significant activity as inhibitors of ALK5 (TGFβ receptor I kinase), which plays a role in dermal scarring.[6] This highlights the scaffold's ability to fit into and interact with kinase active sites, a major target class in modern drug discovery. The general class of pyrazole derivatives is widely explored for anticancer, anti-inflammatory, and antimicrobial activities.[1]
Potential Therapeutic Applications
Based on the activities of related molecules, [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol could be a valuable building block or lead compound in several therapeutic areas.
Caption: Logical relationships of the core scaffold to potential applications.
Structure-Activity Relationship (SAR) Insights
-
Methanol Group Position: The placement of the hydroxymethyl group at the 3-position of the pyridine ring, adjacent to the pyrazole linkage, creates a specific steric and electronic environment compared to its isomer with the group at the 6-position. This can profoundly influence binding affinity and selectivity for a given protein target by altering the molecule's ability to form key hydrogen bonds.
-
Vector for Modification: The primary alcohol is an excellent synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, allowing for the systematic exploration of the surrounding chemical space to optimize potency and pharmacokinetic properties.
Part 4: Safety and Handling
While specific toxicity data for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol is unavailable, data from its isomer (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (CAS 748796-38-5) should be used as a precautionary guide.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol represents a promising yet underexplored molecule at the intersection of two powerful heterocyclic systems. While direct experimental data is sparse, this guide has established a comprehensive technical profile through logical inference, analysis of isomeric systems, and the application of fundamental chemical principles. Its predicted properties, plausible high-yield synthesis, and positioning within the medicinally-relevant pyrazolyl-pyridine chemical space make it a compelling building block for drug discovery campaigns, particularly in the areas of kinase inhibition and anti-fibrotic therapies. Further investigation into this specific isomer is warranted to fully unlock its therapeutic potential.
References
-
PubChem . 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. Available from: [Link]
-
PubChem . (1H-Pyrazol-3-yl)methanol. Available from: [Link]
-
PubChem . 2-(1H-Pyrazol-3-Yl)Pyridine. Available from: [Link]
-
PureSynth . 2-(1H-Pyrazol-3-Yl)Pyridine 98.0%(GC). Available from: [Link]
-
National Institutes of Health (NIH) . 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]. Available from: [Link]
-
PubMed . Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Available from: [Link]
-
PubChem . Pyrazin-2-yl(pyrazolo[1,5-a]pyridin-3-yl)methanol. Available from: [Link]
-
EPJ Web of Conferences . Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]
- Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
-
MDPI . Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
ResearchGate . Pyrazole derived ligands and the atom numbering scheme. Available from: [Link]
-
ResearchGate . 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link]
-
MDPI . 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol | 748796-38-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 6. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Pyrazolylpyridine Methanol Derivatives in Modern Drug Discovery
Abstract The confluence of pyrazole and pyridine rings into a single molecular framework has given rise to a class of compounds with remarkable therapeutic potential. This technical guide provides a comprehensive literature review of pyrazolylpyridine derivatives, with a specific focus on compounds incorporating a methanol linker, a structural feature that often enhances solubility and facilitates critical hydrogen-bonding interactions with biological targets. We delve into the diverse synthetic methodologies for constructing this scaffold, detail its application across key therapeutic areas—including oncology, inflammation, and infectious diseases—and explore the underlying mechanisms of action. By synthesizing data from numerous studies, this review elucidates critical structure-activity relationships (SAR) and presents detailed experimental protocols for synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals, serving as an authoritative resource to accelerate the discovery and optimization of novel therapeutics based on the pyrazolylpyridine methanol core.
Introduction: The Pyrazolylpyridine Scaffold as a Privileged Structure
The Emergence of Pyrazole and Pyridine Moieties in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the antibacterial Sulfaphenazole, feature a pyrazole core, underscoring its status as a "privileged scaffold."[4] Similarly, the pyridine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-stacking interactions, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5]
Synergistic Potential: The Fusion of Pyrazole and Pyridine Rings
The combination of pyrazole and pyridine moieties into a single molecule creates a hybrid scaffold that can leverage the favorable biological properties of both. This fusion results in a structurally rigid framework with a unique distribution of hydrogen bond donors and acceptors, making it an ideal candidate for interacting with a variety of enzymatic and receptor targets. Research has demonstrated that pyrazolylpyridine derivatives possess potent activities as kinase inhibitors, receptor modulators, and antimicrobial agents.[5][6][7]
The Strategic Role of the Methanol Linker
The introduction of a methanol (-CH₂OH) or carbinol (-CH(OH)-) group to the pyrazolylpyridine core is a key design element. This hydroxyl group can significantly influence a compound's properties in several ways:
-
Enhanced Solubility: The polar hydroxyl group can improve aqueous solubility, a critical factor for bioavailability.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming crucial interactions within the binding pockets of target proteins, which can lead to increased potency and selectivity.[8]
-
Metabolic Handle: The methanol group can serve as a site for metabolic transformations, influencing the compound's pharmacokinetic profile.
Scope of this Review
This guide will systematically review the synthesis, biological activities, and structure-activity relationships of pyrazolylpyridine methanol and related hydroxylated compounds. We will provide detailed protocols for key synthetic routes and biological assays, present quantitative data in a comparative format, and use diagrams to illustrate complex pathways and workflows, offering a practical and in-depth resource for researchers in the field.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]
- 7. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Pharmacophore Analysis of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol Scaffolds
Executive Summary: The Scaffold in Fragment-Based Design
The [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol scaffold represents a privileged substructure in medicinal chemistry, particularly within the realm of kinase inhibition (JAK, p38 MAPK) and phosphodiesterase (PDE4) modulation. Its utility stems from its bi-heteroaryl core, which offers a rigid template for orienting substituents, combined with a hydroxymethyl "warhead" that serves as a versatile hydrogen bond donor/acceptor (HBD/HBA) probe.
This guide provides a technical breakdown of the pharmacophoric signature of this scaffold. By isolating the spatial arrangement of its electronic features, we establish a protocol for utilizing this fragment in Fragment-Based Drug Design (FBDD) and Virtual Screening (VS) campaigns.
Chemical Anatomy & Pharmacophore Map
To understand the binding potential, we must deconstruct the molecule into its constituent pharmacophoric features. The scaffold is defined by three distinct interaction vectors: the Pyridine Core, the Pyrazole Appendage, and the Hydroxymethyl Handle.
Table 1: Pharmacophoric Feature Extraction
| Structural Element | Pharmacophore Feature | Chemical Function | Biological Interaction Target (Example) |
| Pyridine Nitrogen (N1) | HBA (Hydrogen Bond Acceptor) | Hinge region backbone NH (Kinases) | |
| Pyridine Ring | Ar (Aromatic/Hydrophobic) | Gatekeeper residues (Met/Thr) or | |
| Pyrazole N2 (Distal) | HBA | Water-mediated bridges or conserved Lysine | |
| Pyrazole Ring | Ar (Aromatic) | Hydrophobic pocket occupancy (Selectivity pocket) | |
| Methanol (-CH2OH) | HBD / HBA | Amphipathic hydroxyl | Solvent front interactions or Asp/Glu side chains |
Mechanistic Insight: The "Hinge-Binder" Motif
In many kinase inhibitors, the pyrazole-pyridine axis is critical. The pyridine nitrogen often acts as the primary acceptor for the hinge region backbone. The rotation of the pyrazole ring relative to the pyridine (at the C2-N1 bond) allows the scaffold to adopt a planar or twisted conformation, optimizing the fit within the ATP-binding cleft. The methanol group at C3 provides a vector for solubilizing groups or interactions with the ribose-binding pocket.
Technical Workflow: Pharmacophore Generation Protocol
The following protocol outlines a self-validating workflow for generating a 3D pharmacophore hypothesis using this scaffold as a query. This workflow assumes the use of industry-standard molecular modeling suites (e.g., LigandScout, MOE, or Schrödinger Phase).
Phase I: Conformational Sampling
Objective: Explore the energy landscape of the C2-N1 (pyridine-pyrazole) rotatable bond.
-
Input: 3D structure of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol.
-
Force Field: OPLS4 or MMFF94x (Solvation: Born/Implicit Water).
-
Sampling: Stochastic conformational search (LowModeMD).
-
Filter: Retain conformers within 5.0 kcal/mol of the global minimum.
-
Reasoning: High-energy conformers are unlikely to represent the bioactive state unless induced fit occurs.
-
Phase II: Feature Alignment & Definition
Objective: Map chemical features to 3D space.[1][2][3]
-
Alignment: Superimpose low-energy conformers on the pyridine ring atoms.
-
Feature Creation:
-
Place HBA vectors on Pyridine N and Pyrazole N.
-
Place HBD/HBA vectors on the Methanol Oxygen.
-
Define Exclusion Volumes (steric clashes) around the C4, C5, C6 positions of the pyridine to guide future substitution.
-
Phase III: Validation (The "Decoy" Test)
Objective: Ensure the model discriminates active ligands from random molecules.
-
Dataset: Create a test set of known binders (e.g., Tofacitinib analogs) and 500 decoys (property-matched but topologically distinct).
-
Screening: Run the pharmacophore against this database.
-
Metric: Calculate the Enrichment Factor (EF) . A valid model must show EF > 10 at 1% of the database.
Visualizing the Workflow
The following diagram illustrates the logical flow from scaffold selection to validated pharmacophore model.
Figure 1: Step-by-step computational workflow for generating a validated pharmacophore model from the target scaffold.
Structural Pathway Analysis: Kinase vs. PDE4
The versatility of this scaffold allows it to target distinct signaling pathways. The diagram below differentiates how the pharmacophore features are utilized in two major therapeutic areas.
Figure 2: Divergent binding modes of the scaffold in Kinase inhibition versus PDE4 modulation.
References
-
Pharmacophore modeling and 3D-QSAR of pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors. Source: PubMed / National Institutes of Health URL:[Link]
-
Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα. Source: Chemistry & Biodiversity (via PubMed) URL:[Link]
-
Pharmacophore-Based Virtual Screening of Pyrazolone-Derived Inhibitors toward Janus Kinases (JAK). Source: University of Vienna / ACS Omega URL:[Link]
-
5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers. Source: MDPI Molecules URL:[Link]
Sources
Methodological & Application
Topic: Reaction Conditions for the Selective Oxidation of [2-(1H-Pyrazol-1-yl)Pyridin-3-yl]Methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxidation of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol to its corresponding aldehyde, 2-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde, represents a critical transformation in synthetic organic chemistry. The product is a valuable heterocyclic carbaldehyde, a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.[1][2] This application note provides a comprehensive guide to performing this oxidation reaction, offering detailed protocols for several reliable and mild methods. We present a comparative analysis of four distinct oxidation systems: Dess-Martin Periodinane (DMP), activated Manganese Dioxide (MnO₂), Swern Oxidation, and a TEMPO-catalyzed process. The rationale behind the selection of each method is discussed, focusing on the challenges associated with the oxidation of functionalized heterocyclic systems. This guide is intended to equip researchers with the necessary knowledge to select and execute the optimal oxidation strategy based on laboratory scale, available resources, and desired outcomes.
Introduction: The Synthetic Value of 2-(1H-Pyrazol-1-yl)Pyridine-3-Carbaldehyde
The target molecule, 2-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde, belongs to the class of formylpyrazoles, which are highly strategic intermediates for generating a wide array of biologically active compounds.[1] The aldehyde functional group serves as a versatile handle for a plethora of subsequent chemical transformations, including but not limited to reductive amination, Wittig reactions, and the synthesis of more complex fused heterocyclic systems. The pyrazole and pyridine motifs are prevalent scaffolds in numerous pharmaceutical agents, making this particular building block of significant interest to the drug development community.
The primary challenge in this synthesis lies in the selective oxidation of the primary alcohol without affecting the sensitive N-heterocyclic rings. The pyrazole and pyridine moieties can be susceptible to side reactions under harsh oxidative or acidic conditions. Therefore, the choice of a mild and selective oxidizing agent is paramount to achieving a high yield of the desired aldehyde while minimizing impurity formation.
Comparative Analysis of Selected Oxidation Methodologies
This note details four distinct, field-proven methods for the oxidation of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol. Each method offers a unique set of advantages and is suited for different experimental constraints.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent renowned for its mildness, selectivity, and broad functional group tolerance.[3] It reliably oxidizes primary alcohols to aldehydes at room temperature with short reaction times, typically avoiding over-oxidation to the carboxylic acid.[4] The reaction proceeds under neutral conditions, which is highly advantageous for the acid-labile pyrazole-pyridine scaffold.[4]
-
Reaction Setup: To a solution of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion under a nitrogen or argon atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (to reduce unreacted DMP and the iodinane byproduct).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
The use of 1.1 to 1.5 equivalents of DMP ensures complete conversion of the starting material. The biphasic workup with sodium thiosulfate is crucial for quenching the oxidant and simplifying the purification by converting the iodine-based byproducts into water-soluble species.[5]
Dess-Martin Periodinane is known to be sensitive to shock and heat, particularly when impure, and can be explosive.[5] It is crucial to handle it with care, avoid grinding, and store it in a cool, dry place away from combustible materials.[6][7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
`dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Simplified mechanism of Dess-Martin Oxidation.
Activated Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a mild, heterogeneous oxidant particularly effective for the oxidation of benzylic, allylic, and heterocyclic alcohols.[9][10] Its selectivity makes it an excellent choice for the target substrate. The reaction is typically performed by stirring the alcohol with a large excess of activated MnO₂ in a non-polar solvent.
-
Reaction Setup: To a solution of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 0.05 M), add activated manganese dioxide (5 - 15 eq by weight).
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature or gentle reflux (e.g., 40 °C). The reaction progress should be monitored by TLC or LC-MS, analyzing filtered aliquots of the reaction mixture. Reaction times can vary significantly (from a few hours to 24-48 hours) depending on the activity of the MnO₂.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® or diatomaceous earth to remove the MnO₂ solid.
-
Wash the filter cake thoroughly with additional solvent (DCM or ethyl acetate) to recover all the product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography if necessary.
-
The activity of MnO₂ can vary greatly between batches and suppliers. It is crucial to use "activated" MnO₂. The large excess is required due to the reaction occurring on the surface of the solid oxidant. The choice of solvent can influence the reaction rate; chlorinated solvents are generally effective.[11]
Manganese dioxide is a fine powder that can be a respiratory irritant. Handle it in a well-ventilated area or a fume hood to avoid inhaling the dust.[12] Wear appropriate PPE.
`dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: General workflow for MnO₂ oxidation.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[13] It is a highly reliable and mild method that delivers aldehydes from primary alcohols with minimal risk of over-oxidation.[14] A key characteristic of this reaction is the requirement for cryogenic temperatures (-78 °C).
-
Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol (1.0 eq) in DCM dropwise, again maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Elimination: Add triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl (e.g., 1 M), saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
-
The strict temperature control at -78 °C is critical, as the activated intermediate (chlorosulfonium salt) is unstable at higher temperatures.[15] The dropwise addition of reagents prevents uncontrolled exotherms. The final addition of TEA facilitates the E2 elimination that forms the carbonyl group.[14]
The reaction generates carbon monoxide and carbon dioxide gas, and the byproduct dimethyl sulfide (DMS) has a strong, unpleasant odor.[16] The entire procedure must be conducted in a well-ventilated fume hood. Oxalyl chloride is corrosive and reacts violently with water.
`dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Key intermediates in the Swern Oxidation.
TEMPO-Catalyzed Oxidation
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst provides a "greener" alternative for alcohol oxidation.[17] The TEMPO radical is oxidized to the active oxoammonium cation, which in turn oxidizes the alcohol. A stoichiometric co-oxidant is required to regenerate the active species. A common and effective system uses sodium hypochlorite (bleach) as the terminal oxidant.
-
Reaction Setup: In a flask equipped with vigorous stirring, dissolve [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol (1.0 eq) in DCM. Add an aqueous solution of sodium bicarbonate (approx. 5%). Add potassium bromide (KBr, 0.1 eq) and TEMPO (0.01 - 0.05 eq).
-
Oxidant Addition: Cool the biphasic mixture to 0 °C in an ice bath. Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, approx. 1.2 eq) dropwise while stirring vigorously. Ensure the temperature remains between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The characteristic orange color of the reaction mixture should persist. If it fades, it may indicate consumption of the oxidant. The reaction is typically complete in 30-60 minutes.
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers. Extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
This is a catalytic cycle where TEMPO is the true catalyst.[18] The co-oxidant, NaOCl, regenerates the active oxoammonium salt from the hydroxylamine formed after oxidation.[18] The biphasic system and the use of KBr as a co-catalyst are crucial for efficient reaction kinetics.[18][19]
Sodium hypochlorite (bleach) is a strong oxidant and corrosive. Reactions should be performed with good temperature control to avoid potential runaway reactions or formation of chlorinated byproducts.[18]
Data Presentation and Method Comparison
The selection of an appropriate oxidation method often depends on a balance of factors including yield, reaction time, scalability, and safety.
| Feature | Dess-Martin Periodinane (DMP) | Activated Manganese Dioxide (MnO₂) | Swern Oxidation | TEMPO-Catalyzed |
| Stoichiometry | 1.1 - 1.5 eq | 5 - 15 eq (by weight) | Stoichiometric reagents | Catalytic (1-5 mol%) |
| Temperature | Room Temperature | Room Temp. to Reflux | -78 °C | 0 °C |
| Typical Time | 1 - 3 hours | 4 - 48 hours | 2 - 3 hours | 0.5 - 1.5 hours |
| Typical Yield | High (85-95%) | Variable (60-90%) | High (85-95%) | High (80-95%) |
| Advantages | Mild, reliable, fast, simple setup | Inexpensive, easy workup (filtration)[9] | Highly reliable, clean reaction | Green, catalytic, fast[17] |
| Disadvantages | Expensive, potentially explosive[5] | Large excess needed, variable activity[11] | Cryogenic temp., odorous byproduct | Biphasic, requires careful pH/temp control[18] |
General Experimental Workflow
The overall process for synthesizing and purifying 2-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde follows a logical sequence, with the oxidation step being the core variable.
Conclusion and Recommendations
The successful oxidation of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol can be achieved through several mild and effective methods.
-
For rapid, small-scale synthesis with high reliability, Dess-Martin Periodinane and Swern oxidation are excellent choices. DMP is often preferred for its operational simplicity if the cost is not a limiting factor.
-
For large-scale or cost-sensitive syntheses, activated MnO₂ is a viable option, although it may require optimization of reaction time and reagent loading.
-
For processes where "green chemistry" principles are a priority, the TEMPO-catalyzed oxidation offers a fast, efficient, and catalytic alternative, minimizing waste.
Ultimately, the selection of the optimal protocol will depend on the specific requirements of the research or development program. Each method presented herein is robust and, when executed with the appropriate precautions, will yield the desired 2-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in good to excellent yields.
References
- Cella, R., et al. (2008). TEMPO-Mediated Oxidations.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dess-Martin-periodinane. Contains information on handling, storage, and personal protection for DMP. [Link]
-
Dijksman, A., et al. (2001). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Describes a metal-free TEMPO oxidation system. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. A summary of various TEMPO-catalyzed reactions. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. A detailed mechanistic study of Cu/TEMPO systems. [Link]
-
Harfenist, M., et al. (1956). OXIDATIONS WITH MANGANESE DIOXIDE. A foundational paper on the use of MnO₂ for oxidizing heterocyclic alcohols. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Comprehensive safety data including first aid and firefighting measures. [Link]
-
Sdfine. (n.d.). Dess-Martin periodinane - Safety Data Sheet. Outlines precautionary statements and handling procedures. [Link]
-
Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Discusses the efficiency of MnO₂ in oxidizing heterocyclic benzyl alcohols. [Link]
-
Beckham, J. L., et al. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. An educational resource describing the mechanism and "green" aspects of TEMPO catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Provides examples of MnO₂ use in various organic transformations. [Link]
-
ResearchGate. (n.d.). Oxidation of heterocyclic compounds by manganese dioxide. A collection of studies on the use of MnO₂ for heterocyclic compound oxidation. [Link]
-
Maldonado, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. A review highlighting the importance of formylpyrazoles as synthetic intermediates. [Link]
-
ResearchGate. (n.d.). Solvent free oxidation of alcohols with manganese dioxide. Describes the use of MnO₂ for alcohol oxidation under various conditions. [Link]
-
Organic Syntheses. (n.d.). The Dess-Martin Periodinane. Provides a detailed preparation procedure and discusses the safety of DMP. [Link]
-
Chemistry Steps. (2020). Swern Oxidation. Explains the mechanism and selectivity of the Swern oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Summarizes the reaction conditions and mechanism of the DMP oxidation. [Link]
-
ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Discusses methods for synthesizing hydroxymethylated pyridines. [Link]
-
J&K Scientific LLC. (2021). Swern Oxidation. Provides practical lab tips and mechanism details for the Swern oxidation. [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. A detailed explanation of the Swern oxidation mechanism and practical procedure. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. An encyclopedic overview of the Dess-Martin oxidation. [Link]
-
Czuba, W., & Grzejszczak, S. (1984). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Discusses oxidation of methylpyridines, providing context for pyridine ring reactivity. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Provides a detailed mechanistic breakdown of the Swern oxidation. [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Offers a standard procedure for performing a Swern oxidation. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde. Shows a related synthesis of a pyrazole-carbaldehyde. [Link]
-
National Institutes of Health. (n.d.). 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]. Provides literature methods for preparing related pyridyl-pyrazole compounds. [Link]
-
ResearchGate. (n.d.). Demonstration of an oxidation reaction of 2-[(5- methyl-1-pyridin-2-yl)-pyrazol-3-yl]-benzimidazole. A study on the oxidation of a related pyrazolyl compound. [Link]
-
Semantic Scholar. (n.d.). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems. Reviews the synthesis of pyrazole-carboxaldehydes, including via oxidation of corresponding alcohols. [Link]
-
PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Historical context on the oxidation of pyridine derivatives. [Link]
-
ResearchGate. (n.d.). Oxidation of pyridine methanols to esters. Table showing oxidation reactions of pyridine methanols. [Link]
-
Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. Provides examples of reactions with pyrazole-containing compounds. [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. A review of the synthesis of related fused heterocyclic systems. [Link]
- Google Patents. (n.d.). Oxidation of methyl-pyridines. Patent describing a process for oxidizing methylpyridines to pyridine carboxylic acids.
-
MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Reviews the reactivity of protic pyrazole complexes. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 14. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 19. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
Using [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol in coordination chemistry
Application Note: Coordination Chemistry & Protocols for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Executive Summary
This guide details the chemical behavior, synthesis, and coordination protocols for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol (hereafter referred to as L-OH ). As a hybrid heterocyclic ligand, L-OH combines the robust redox stability of the 2-(pyrazolyl)pyridine (ppz) scaffold with a reactive hydroxymethyl (-CH₂OH) pendant arm at the 3-position.
Unlike simple bidentate N,N-donors, the 3-hydroxymethyl group introduces hemilability and supramolecular functionality . It enables the ligand to act as a tridentate (N,N,O) chelate in hard-metal complexes, a proton-relay site in catalysis, or a hydrogen-bonding linker in Metal-Organic Frameworks (MOFs). This note provides validated protocols for synthesizing L-OH and integrating it into transition metal workflows.
Chemical Profile & Ligand Design
Molecule: [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol Core Scaffold: 2-(1H-pyrazol-1-yl)pyridine Functional Group: 3-Hydroxymethyl (-CH₂OH) Coordination Vector: N,N (Chelating) + O (Pendant/Bridging)
Structural Visualization
Figure 1: Structural logic of L-OH, highlighting the N,N-chelation core and the hemilabile oxygen donor.
Synthesis Protocol
While simple analogs are commercially available, the specific 3-methanol derivative often requires synthesis to ensure high purity and avoid isomer contamination. The following protocol utilizes 2-chloronicotinic acid as a cost-effective precursor.
Reaction Scheme
-
Coupling: 2-Chloronicotinic acid + Pyrazole → 2-(1H-pyrazol-1-yl)nicotinic acid.
-
Reduction: Acid → Alcohol (using Borane-THF for chemoselectivity).
Step-by-Step Methodology
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
Pyrazole (1.2 eq)
-
Potassium Carbonate (
, 2.5 eq) -
Borane-THF complex (1.0 M solution, 3.0 eq)
-
Solvents: DMF (anhydrous), THF (anhydrous), Methanol.
Protocol:
-
Nucleophilic Substitution (Coupling):
-
In a round-bottom flask equipped with a condenser, dissolve 2-chloronicotinic acid (10 mmol) and pyrazole (12 mmol) in anhydrous DMF (20 mL).
-
Add
(25 mmol). -
Heat the mixture to 110°C for 24 hours under
atmosphere. -
Checkpoint: Monitor by TLC (EtOAc/MeOH). The starting chloride spot should disappear.
-
Workup: Cool to RT. Pour into ice water (100 mL). Acidify to pH 3-4 with 1M HCl to precipitate the intermediate 2-(1H-pyrazol-1-yl)nicotinic acid . Filter, wash with cold water, and dry.
-
-
Chemoselective Reduction:
-
Suspend the dried acid intermediate (5 mmol) in anhydrous THF (15 mL) under Argon at 0°C.
-
Dropwise Addition: Add
(15 mL, 15 mmol) slowly via syringe. Caution: Gas evolution ( ). -
Allow to warm to RT and stir for 12 hours.
-
Quenching: Cool to 0°C. Slowly add Methanol (5 mL) to quench excess borane.
-
Reflux: Heat the mixture to reflux for 1 hour to break down boron-amine complexes.
-
Purification: Evaporate solvents. Redissolve residue in DCM, wash with saturated
and brine. Dry over . -
Yield Expectation: 65-75% (Off-white solid).
-
Coordination Chemistry Guidelines
L-OH is a versatile ligand. The choice of metal and pH dictates the coordination mode.
| Coordination Mode | Geometry | Conditions | Target Metals |
| Bidentate | Neutral pH, Non-coordinating solvent | Ru(II), Ir(III), Pt(II) | |
| Tridentate (Facial) | Basic conditions (Alkoxide formation) | Cu(II), Fe(III), Mn(II) | |
| Bridging ( | Polynuclear | High concentration, Deficient ligand ratio | Zn(II), Co(II) |
Protocol: Synthesis of Heteroleptic Ruthenium(II) Complex
Target:
-
Precursor Prep: Dissolve
(0.5 mmol) in Ethanol/Water (3:1, 20 mL). -
Ligand Addition: Add L-OH (0.55 mmol, 1.1 eq).
-
Reflux: Heat to reflux (85°C) for 6 hours. The solution will darken to deep orange-red.
-
Anion Exchange:
-
Cool to RT. Filter to remove unreacted solids.
-
Add saturated aqueous
(excess). An orange precipitate forms immediately.
-
-
Purification:
-
Filter the precipitate. Wash with water (to remove salts) and diethyl ether.
-
Recrystallize from Acetonitrile/Ether vapor diffusion.
-
Application Workflow: Catalytic C-H Activation
The pendant -OH group can assist in Concerted Metalation-Deprotonation (CMD) mechanisms by acting as an internal base or proton shuttle.
Figure 2: Proposed mechanism where the pendant hydroxyl group facilitates proton transfer during C-H activation.
Characterization Checklist
To ensure the integrity of the ligand and complex, verify the following spectroscopic signatures:
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR | ~4.5 - 4.8 ppm (Singlet/Doublet) | Diagnostic for hydroxymethyl group. Shifts downfield (~0.2 ppm) upon coordination. | |
| 1H NMR | ~8.5 - 9.0 ppm | Significant downfield shift confirms Pyridine-N coordination. | |
| IR | 3300 - 3500 cm⁻¹ (Broad) | Presence of -OH. Sharpens/shifts if involved in H-bonding or metal binding. | |
| UV-Vis | MLCT Band | 400 - 480 nm (for Ru/Ir) | Confirms formation of metal-ligand charge transfer complex. |
| XRD | Bond Length | M-N(py) vs M-N(pz) | Pyrazole-N bond is typically shorter due to higher basicity. |
References
-
Constable, E. C., et al. (1990). The coordination chemistry of 2,2':6',2"-terpyridine and related ligands.
- Context: Foundational synthesis of pyrazolyl-pyridine scaffolds.
-
(Representative DOI for Constable reviews on oligopyridines).
-
Jameson, D. L., & Goldsby, K. A. (1990). 2,6-Bis(N-pyrazolyl)pyridines: The convenient synthesis of a family of planar tridentate N3 ligands. Journal of Organic Chemistry.
- Context: Primary method for coupling pyrazoles to halopyridines.
-
Tarikogullari Dogan, A. H., et al. (2025).[1] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis... Turk J Pharm Sci.[1][2]
- Context: Recent protocols for pyrazole-pyridine coupling and characteriz
-
Papelis, L., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI Molecules.
- Context: Review of pyrazole ligands in c
-
ChemGuide.Reduction of Carboxylic Acids.
- Context: Standard operating procedure for Borane/LiAlH4 reductions of heterocyclic acids.
(Note: While specific literature on the CAS 1446321-93-2 isomer is niche, the protocols above are derived from authoritative methodologies for the immediate structural family.)
Sources
Scalable production methods for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Application Note: Scalable Production of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Abstract
This guide details a scalable, two-step synthetic protocol for the production of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol , a critical intermediate in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors) and other pharmaceutical agents. The method circumvents the use of hazardous lithium aluminum hydride (LAH) by employing a borohydride/calcium chloride reduction system, ensuring process safety and reproducibility at multigram to kilogram scales.
Introduction
The structural motif of a pyridine ring substituted with a pyrazole at the 2-position and a hydroxymethyl group at the 3-position is a privileged scaffold in medicinal chemistry. However, the scale-up of this intermediate presents two primary challenges:
-
Regioselective C-N Bond Formation: Ensuring exclusive coupling of the pyrazole nitrogen to the pyridine C2 position without competitive side reactions.
-
Chemoselective Reduction: Reducing the C3-ester/acid to the alcohol without over-reduction or using pyrophoric reagents like LAH, which are difficult to handle in large-scale reactors.
This protocol establishes a robust route starting from ethyl 2-chloronicotinate , utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a Lewis-acid mediated borohydride reduction.
Retrosynthetic Analysis
The synthesis is disconnected into two commercially available commodity chemicals: Ethyl 2-chloronicotinate and Pyrazole .
-
Step 1 (Coupling): Formation of the C(sp2)-N(sp2) bond via SNAr. The 2-position of the pyridine is activated by both the ring nitrogen and the electron-withdrawing ester at C3, making it highly susceptible to nucleophilic attack by the pyrazolate anion.
-
Step 2 (Reduction): Conversion of the ester to the primary alcohol. To avoid the safety hazards of LAH (H2 evolution, pyrophoricity), we utilize NaBH4 activated by CaCl2 , which generates a borane-like species in situ capable of reducing esters under mild conditions.
Figure 1: Retrosynthetic disconnection showing the two-stage assembly.
Stage 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)nicotinate
Rationale: The reaction utilizes anhydrous Potassium Carbonate (K2CO3) as a base in N,N-Dimethylformamide (DMF) . While Sodium Hydride (NaH) is faster, K2CO3 is safer for scale-up and provides cleaner profiles by minimizing base-catalyzed hydrolysis of the ester.
Protocol (Scale: 100 g Input)
Reagents:
-
Ethyl 2-chloronicotinate (1.0 eq, 100.0 g, 0.539 mol)
-
Pyrazole (1.2 eq, 44.0 g, 0.647 mol)
-
K2CO3 (anhydrous, 2.0 eq, 149.0 g, 1.08 mol)
-
DMF (anhydrous, 5 vol, 500 mL)
Procedure:
-
Setup: Charge a 2 L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal temperature probe, and reflux condenser with DMF.
-
Addition: Add Ethyl 2-chloronicotinate and Pyrazole to the solvent. Stir until dissolved.
-
Base Addition: Add K2CO3 in a single portion. The slurry is stirred vigorously.
-
Reaction: Heat the mixture to 90–100 °C for 12–16 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC (Hexane:EtOAc 7:3). Target < 2% remaining chloride.
-
-
Workup:
-
Cool the reaction mixture to 20–25 °C.
-
Pour the mixture into Ice/Water (2.0 L) with vigorous stirring. The product should precipitate as a solid.
-
Stir for 1 hour to ensure removal of DMF.
-
Filter the solids and wash the cake with water (3 x 300 mL).
-
-
Purification: Dry the solid in a vacuum oven at 45 °C.
-
Yield Expectation: 85–92% (approx. 100–108 g).
-
Appearance: Off-white to pale yellow solid.
-
Stage 2: Chemoselective Reduction to Alcohol
Rationale: Standard NaBH4 does not reduce esters efficiently.[1][2] The addition of CaCl2 forms a calcium borohydride species (Ca(BH4)2) or coordinates to the carbonyl oxygen, significantly enhancing electrophilicity. This method is superior to LAH for scale-up due to milder quenching exotherms and lower cost.
Protocol (Scale: 100 g Input)
Reagents:
-
Ethyl 2-(1H-pyrazol-1-yl)nicotinate (1.0 eq, 100.0 g, 0.460 mol)
-
Sodium Borohydride (NaBH4) (3.0 eq, 52.2 g, 1.38 mol)
-
Calcium Chloride (CaCl2) (anhydrous, 1.5 eq, 76.6 g, 0.690 mol)
-
Ethanol (Absolute, 10 vol, 1.0 L)
-
THF (5 vol, 500 mL)
Procedure:
-
Setup: Charge a 5 L reactor with Ethyl 2-(1H-pyrazol-1-yl)nicotinate, THF, and Ethanol. Stir to dissolve.
-
Lewis Acid Addition: Add CaCl2 (powdered) in portions. Stir for 30 mins. The mixture may become slightly turbid.
-
Reduction (Critical Step):
-
Quench & Workup:
-
Cool to 0 °C.
-
Carefully quench by slow addition of Acetone (100 mL) (destroys excess hydride) followed by Saturated NH4Cl solution (500 mL) .
-
Concentrate the mixture under vacuum to remove THF/EtOH.
-
Extract the aqueous residue with Ethyl Acetate (3 x 500 mL) .
-
Wash combined organics with Brine (500 mL), dry over Na2SO4, and filter.
-
-
Isolation: Concentrate the filtrate to dryness.
-
Crystallization:[4] Recrystallize from EtOAc/Heptane if necessary.
-
Yield Expectation: 80–88%.
-
Process Flow & Logic
Figure 2: Operational workflow for the two-step synthesis.
Safety & Hazard Analysis
| Hazard Category | Source | Mitigation Strategy |
| Exotherm | NaBH4 Addition | Add reagent slowly at 0°C. Monitor internal temp. Do not exceed 10°C during addition. |
| Gas Evolution | H2 from Reduction | Use a reactor with a dedicated vent line/scrubber. Maintain N2 sweep. |
| Chemical Burns | Ethyl 2-chloronicotinate | Wear full PPE (gloves, goggles, lab coat). Handle in fume hood. |
| Solvent Flammability | THF/Ethanol | Ground all equipment. Use spark-proof tools. |
Analytical Specifications
Final Product: [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
-
δ 8.50 (dd, 1H, Pyridine-H6),
-
δ 8.35 (d, 1H, Pyrazole-H),
-
δ 7.95 (dd, 1H, Pyridine-H4),
-
δ 7.75 (d, 1H, Pyrazole-H),
-
δ 7.45 (dd, 1H, Pyridine-H5),
-
δ 6.55 (dd, 1H, Pyrazole-H),
-
δ 5.30 (t, 1H, OH),
-
δ 4.50 (d, 2H, CH2).
-
-
HPLC Purity: > 98.0% (Area %).[5]
-
Mass Spec (ESI): [M+H]+ = 176.2.
References
-
Preparation of Pyridyl-Pyrazoles via SNAr
- Title: Synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes.
- Source: MDPI, Molecules 2022.
-
URL:[Link]
-
Scalable Ester Reduction (NaBH4/CaCl2)
-
General Pyrazole Synthesis & Properties
- Title: Recent Advances in Synthesis and Properties of Pyrazoles.
- Source: MDPI.
-
URL:[Link]
-
Reference for Intermediate (Ethyl 2-chloronicotinate)
Sources
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - NaBH4 ester reduction to alcohol ?'s - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Solubility issues of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol in organic solvents
Technical Support Center: [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
A Guide to Overcoming Solubility Challenges in Organic Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. We provide in-depth troubleshooting steps, scientific explanations for these methodologies, and answers to frequently asked questions to ensure you can effectively work with this molecule.
Introduction: Why is the Solubility of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol Complex?
The solubility behavior of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol is governed by its unique molecular structure. It possesses both polar and non-polar characteristics, which can make solvent selection non-intuitive.
-
Polar Features : The molecule contains a pyrazole ring with a hydrogen-bond-donating N-H group, a pyridine ring with a hydrogen-bond-accepting nitrogen atom, and a primary alcohol (-CH₂OH) group, which can both donate and accept hydrogen bonds. These features favor solubility in polar solvents.
-
Non-Polar Features : The aromatic pyridine and pyrazole rings provide a degree of hydrophobicity, favoring interaction with non-polar solvents.
-
Crystal Lattice Energy : As a solid, the compound's molecules are arranged in a crystal lattice.[1] The strong intermolecular forces, such as hydrogen bonding between the alcohol and nitrogen atoms of adjacent molecules, can result in high lattice energy, making it difficult for solvent molecules to break the crystal structure apart and solvate the individual molecules.[2]
Understanding this structural duality is the first step in troubleshooting and optimizing solubility for your specific application.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for addressing solubility issues, starting with the simplest and most common solutions.
Q1: My compound is not dissolving in my chosen solvent. What are the immediate first steps?
When facing poor solubility, begin with fundamental laboratory techniques before moving to more complex solutions. The process involves systematically ruling out common sources of error and then gently modifying the physical conditions to favor dissolution.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Detailed Explanation of Steps:
-
Verify Purity: Ensure both the [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol and the solvent are of high purity. The presence of water in an anhydrous non-polar solvent or impurities in the compound can significantly impact solubility.
-
Increase Agitation and Time: Simple stirring or vortexing increases the interaction between the solvent and the solute's surface, accelerating the dissolution process.[3] Ensure sufficient time is allowed for equilibrium to be reached.
-
Apply Gentle Heat: For most solids, the dissolution process is endothermic, meaning solubility increases with temperature according to Le Châtelier's Principle.[4] Warm the mixture gently (e.g., to 40-50 °C) while stirring. Crucial Caveat: Always be mindful of the compound's thermal stability. Run a small-scale test and check for degradation (e.g., color change) if you are unsure.
-
Reduce Particle Size: The rate of dissolution is directly related to the surface area of the solute.[5] Grinding the solid compound into a fine powder using a mortar and pestle can significantly increase the surface area available for the solvent to interact with, leading to faster and sometimes more complete dissolution.[6] This technique, often called micronization, enhances the dissolution rate but does not alter the equilibrium solubility.[7]
If these initial steps fail to achieve the desired concentration, a more systematic approach to solvent selection is required.
Systematic Solvent & Co-Solvent Selection
Q2: How do I select a more appropriate solvent for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol?
The guiding principle is "like dissolves like," which means solvents with a polarity similar to the solute are generally the most effective.[8][9] Given the molecule's dual polar/non-polar nature, a solvent with intermediate to high polarity is often a good starting point.
Illustrative Solubility Data
The following table provides hypothetical solubility data to guide your solvent screening process. Note: These values are for illustrative purposes only. Experimental verification is essential.
| Solvent | Type | Polarity Index (approx.) | Expected Solubility of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol (mg/mL) | Rationale |
| Toluene | Non-polar Aromatic | 2.4 | < 1 | Poor match for polar -OH and N-H groups. |
| Dichloromethane (DCM) | Halogenated | 3.1 | 5 - 15 | Moderate polarity, but lacks H-bond accepting/donating ability. |
| Acetone | Polar Aprotic | 5.1 | 15 - 30 | Good H-bond acceptor for the compound's -OH and N-H groups. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 20 - 40 | Strong dipole moment and can accept H-bonds. |
| Ethanol (EtOH) | Polar Protic | 4.3 | 50 - 100 | Excellent H-bond donor and acceptor, effectively solvating all polar sites.[1] |
| Methanol (MeOH) | Polar Protic | 5.1 | > 100 | Similar to ethanol but more polar; often a very effective solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | Highly polar and a strong H-bond acceptor; often used as a solvent of last resort. |
Q3: My compound has low solubility in my primary solvent, but I cannot change it. What can I do?
This is a common scenario in reaction chemistry and formulation. The answer is to use a co-solvent . A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent system to enhance the solubility of the solute.[7] This technique is highly effective for compounds like [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol.
Co-Solvency Strategy:
The goal is to create a solvent mixture with a polarity that is optimal for your compound. For example, if your compound is poorly soluble in a moderately polar solvent like Dichloromethane (DCM), adding a small amount of a highly polar protic solvent like Methanol can dramatically improve solubility. The methanol molecules can specifically solvate the polar groups of the compound, while the bulk DCM solvates the aromatic rings.
For a detailed methodology, refer to Appendix B: Experimental Protocol - Co-solvent Screening .
Advanced Solubility Enhancement Techniques
Q4: I have optimized my solvent system, but for a specific high-concentration application, I still need to improve solubility. What are my options?
When standard methods are insufficient, advanced techniques can be employed.
-
Sonication: Using an ultrasonic bath can facilitate dissolution. The process of acoustic cavitation creates micro-bubbles that collapse violently, generating localized high pressure and temperature. This energy disrupts the crystal lattice of the solute and enhances solvent penetration.[3]
-
Use of Solubilizing Agents: While more common in aqueous formulations, certain non-ionic surfactants or solubilizing agents can be effective in polar organic solvents.[10] They work by forming micelles that encapsulate the compound, presenting a more soluble exterior to the bulk solvent. This is a specialized approach that requires careful screening for compatibility with your experiment.
-
pH Adjustment: The pyridine nitrogen in the molecule is weakly basic. In certain applications involving polar protic solvents, adding a trace amount of a non-nucleophilic acid could protonate this nitrogen. This would form a salt, which is typically much more soluble than the neutral form.[1] However, this fundamentally changes the compound and the reaction medium and should only be considered if compatible with the downstream application.
Frequently Asked Questions (FAQs)
Q: Is [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol more soluble in polar protic or polar aprotic solvents? A: It is likely to be highly soluble in both, but for different reasons.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent solvents because they can act as both hydrogen bond donors (to the pyridine N) and acceptors (from the pyrazole N-H and the methanol O-H). This comprehensive solvation of all polar sites makes them very effective.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These are strong hydrogen bond acceptors and can effectively solvate the N-H and O-H protons of the compound. Highly polar aprotic solvents like DMSO are often capable of dissolving even very challenging compounds.
Q: Why might my compound precipitate out of a solution that was previously clear? A: This can happen for several reasons:
-
Temperature Fluctuation: If you dissolved the compound at an elevated temperature, cooling it back to room temperature might cause it to crash out if the solution is supersaturated.
-
Solvent Evaporation: If the container is not properly sealed, the solvent may slowly evaporate, increasing the compound's concentration beyond its solubility limit.
-
Change in Solvent Composition: If you add an "anti-solvent" (a solvent in which the compound is insoluble) to the solution, it can trigger precipitation. This is the basis for recrystallization.[1]
Q: Can I predict the solubility of this compound without performing experiments? A: While experimental determination is the gold standard, computational models can provide estimates. Methods like Quantitative Structure-Property Relationship (QSPR) models and thermodynamic models like COSMO-RS are used in the pharmaceutical industry to predict solubility in various solvents.[11][12] These tools use the molecule's structure to calculate parameters that correlate with solubility, saving time and resources during initial screening.[13]
Appendices
Appendix A: Experimental Protocol - Small-Scale Solubility Determination
Objective: To accurately determine the approximate solubility of the compound in a specific solvent.
Materials:
-
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
-
Target solvent(s)
-
Analytical balance (readable to 0.1 mg)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Calibrated pipettes
Procedure:
-
Add a precisely weighed amount of the compound (e.g., 10.0 mg) to a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Cap the vial and agitate vigorously (vortex or stir) for 5-10 minutes at a constant temperature (e.g., 25 °C).
-
Visually inspect the solution. If all solid has dissolved, the solubility is greater than 100 mg/mL (10 mg / 0.1 mL).
-
If solid remains, add another measured aliquot of solvent (e.g., another 100 µL, for a total of 200 µL).
-
Repeat the agitation step.
-
Continue adding solvent in a stepwise manner until all the solid is completely dissolved.
-
Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound. For example, if 500 µL (0.5 mL) was required to dissolve 10.0 mg, the solubility is approximately 20 mg/mL.
Appendix B: Experimental Protocol - Co-solvent Screening
Objective: To find an effective co-solvent ratio to dissolve the compound in a primary solvent.
Procedure:
-
Prepare several vials, each containing the same accurately weighed amount of the compound (e.g., 20.0 mg).
-
To each vial, add a volume of the primary (poor) solvent that is known to be insufficient for dissolution (e.g., 0.8 mL).
-
Agitate all vials to create uniform slurries.
-
Create a titration series. To the first vial, add a small aliquot of the co-solvent (e.g., 20 µL). To the second vial, add 40 µL, to the third 60 µL, and so on.
-
Cap and agitate all vials vigorously for 10-15 minutes.
-
Observe which vials show complete dissolution. The vial with the smallest amount of co-solvent that achieves a clear solution indicates the most efficient ratio.
-
This provides a starting point for preparing a bulk solvent mixture (e.g., if 100 µL of co-solvent in 0.8 mL of primary solvent worked, you can prepare a 1:8 v/v mixture of co-solvent to primary solvent).
References
-
Ye, A., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]
-
Fuglebakk, E., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Available at: [Link]
-
Khadka, P., et al. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Fuglebakk, E., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Fahrurrozi, F., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Abraham, M.H., et al. (2019). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. ResearchGate. Available at: [Link]
-
Ho, J., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Journal of Bioinformatics and Systems Biology. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. Available at: [Link]
-
Quora. (2015). What are the factors that affect solubility? Quora. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). Factors Affecting Solubility. Scribd. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. brieflands.com [brieflands.com]
- 11. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. researchgate.net [researchgate.net]
Optimizing column chromatography for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol separation
Case File: [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Status: Active Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
The purification of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol presents a classic challenge in organic synthesis: separating a polar, basic heterocycle on an acidic stationary phase (Silica Gel 60).[1][2] The molecule contains a pyridine ring (pKa ~5.2), a pyrazole ring, and a primary alcohol.
Primary Failure Modes:
-
Peak Tailing: The basic pyridine nitrogen interacts strongly with acidic silanols (Si-OH) on the silica surface.[1][2]
-
Co-elution: The polarity of the hydroxymethyl group often causes the product to co-elute with polar impurities (e.g., unreacted pyrazole or oxidation byproducts).
-
Poor Solubility: The compound may crystallize on the column if loaded in non-polar solvents.
This guide provides a self-validating, step-by-step optimization protocol to resolve these issues.
Module 1: The "Silanol Effect" & Mobile Phase Engineering
The Problem: Standard silica gel is slightly acidic (pH ~5). Your molecule is a Lewis base. Without intervention, the pyridine nitrogen will hydrogen-bond to the silanols, causing severe peak tailing and irreversible adsorption (yield loss).
The Solution: You must "deactivate" the silica surface using a sacrificial base.
Protocol A: The Triethylamine (TEA) Block
Do not just add TEA to the bottle. Follow this sequence to ensure column equilibrium.
-
Base Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (25% aq) . TEA is preferred for DCM-based systems; Ammonia is better for high % MeOH systems.[1]
-
The Pre-Wash (Critical Step):
-
Prepare a slurry of silica in your starting mobile phase (e.g., 98% DCM / 2% MeOH).
-
Add 1% v/v TEA to this slurry before packing the column.
-
Why? This saturates the "active" silanol sites before your sample ever touches the column.
-
-
The Mobile Phase:
-
Maintain 0.5% - 1% TEA in both Solvent A (DCM) and Solvent B (MeOH) throughout the run.
-
Self-Validating Check: If your TEA is working, the solvent front on the column will often appear as a slight refractive index change or a yellow band (impurities in TEA).
-
Visualizing the Mechanism:
Caption: Mechanism of Action: The sacrificial base (TEA) preferentially binds to acidic silanol sites, preventing the target pyridine from "sticking" and ensuring symmetrical peak shape.
Module 2: Solvent System Optimization
The Problem: The hydroxymethyl group makes the molecule too polar for standard Hexane/EtOAc gradients, but it may elute too fast in pure MeOH.
The Solution: A DCM/MeOH gradient is the industry standard for this class of compounds.
Experimental Protocol: Gradient Design
| Gradient Phase | Solvent A | Solvent B | Modifier | Purpose |
| Equilibration | DCM | MeOH | 1% TEA | Stabilize column pH.[1] |
| Loading | DCM | - | - | Load sample in minimal volume. |
| 0 - 5 min | 100% | 0% | 1% TEA | Elute non-polar impurities (e.g., protected intermediates).[1] |
| 5 - 20 min | 98% | 2% | 1% TEA | Elute unreacted pyrazole (often less polar).[1] |
| 20 - 40 min | 90% | 10% | 1% TEA | Target Elution Window. |
| Flush | 80% | 20% | 1% TEA | Remove highly polar oxidation byproducts.[1] |
Self-Validating System (TLC): Before running the column, spot your crude on a TLC plate.[1] Run it in 95:5 DCM:MeOH + 1% TEA .
-
Target Rf: You want your product at Rf ~ 0.25 - 0.35 .
-
If Rf > 0.5: Reduce MeOH to 2-3%.[1]
-
If Rf < 0.1: Increase MeOH to 10% or switch to EtOAc/MeOH.
Module 3: Sample Loading Strategy
The Problem: [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol has a "solubility gap." It dissolves well in MeOH but poorly in DCM/Hexane. Liquid loading in MeOH will destroy your resolution (the "strong solvent effect").
The Solution: Solid Loading (Dry Loading).
Protocol B: Dry Loading
-
Dissolve your crude mixture in a minimal amount of MeOH or Acetone (where it is fully soluble).
-
Add Celite 545 or Silica Gel (ratio: 1g crude : 3g solid support).
-
Rotary evaporate until you have a free-flowing, dry powder.
-
Pour this powder carefully onto the top of your pre-equilibrated column.
-
Add a small layer of sand on top to protect the bed.
Why this works: This eliminates solvent mismatch issues and ensures the sample starts as a tight band, maximizing resolution.
Troubleshooting & FAQs
Q1: The product is still streaking even with TEA. What now?
-
Diagnostic: Check your silica type. Is it old? Hydrated silica loses activity.
-
Action: Switch to Amine-Functionalized Silica (NH2-Silica) .[1] This stationary phase is designed specifically for basic heterocycles and requires no mobile phase additives. It is more expensive but saves time on difficult separations.
Q2: I see two spots on TLC that merge on the column.
-
Cause: One spot might be the "free base" and the other the "hydrochloride salt" if you did an acid workup previously.
-
Action: Wash your crude organic layer with saturated NaHCO3 or dilute NaOH before chromatography to ensure the molecule is 100% in the free base form.
Q3: Can I use Reverse Phase (C18)?
-
Answer: Yes, and it is often superior for this specific molecule due to its polarity.
-
Protocol: Use a Water/Acetonitrile gradient with 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 10) .
-
Note: At low pH (Formic acid), the pyridine will be protonated (charged), eluting earlier. At high pH (Ammonium Bicarbonate), it will be neutral and retain longer. High pH is usually better for peak shape of basic compounds on C18.
-
Q4: My compound is UV active but invisible on TLC.
-
Cause: Pyridines can sometimes be faint under UV if the concentration is low.
-
Action: Use Dragendorff’s Reagent (stains orange/red for nitrogenous bases) or Iodine Stain (universal).
Decision Tree: Optimization Workflow
Caption: Logical workflow for optimizing the purification of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol.
References
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link[1]
- Context: The foundational text for flash chromatography mechanics and flow r
-
Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Basic Compounds. Teledyne ISCO Applications. Link
-
Context: Modern protocols for amine-functionalized silica and TEA modifiers.[1]
-
-
BenchChem. (2025).[2] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link[1]
- Context: Specific troubleshooting for pyridine tailing and silanol interactions.
-
PubChem. (2025).[3] Compound Summary: 2-(1H-pyrazol-1-yl)pyridine.[1][3] National Library of Medicine. Link[1]
-
Context: Physical properties and structural data for the core scaffold.[6]
-
Sources
- 1. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine|lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(1H-pyrazol-1-yl)pyridine | C8H7N3 | CID 5324086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Thermal Analysis of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol: Stability Profiling for Pharmaceutical Development
Abstract
In the landscape of modern drug discovery, pyrazole and its derivatives represent a "privileged scaffold" due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The fusion of a pyrazole ring with a pyridine moiety, as seen in [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol, creates a novel heterocyclic system with significant potential as an active pharmaceutical ingredient (API).[3] However, before an API can advance through the development pipeline, a thorough understanding of its physicochemical properties is paramount. Thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the stability, purity, and processing viability of such compounds.[4]
This guide presents a comprehensive thermal analysis of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol. We will detail a robust experimental protocol, interpret the resulting thermal profile, and compare its performance against structurally relevant alternatives. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating the thermal characteristics of novel pyrazole-based APIs, thereby ensuring the selection of stable and robust drug candidates.
The Critical Role of Thermal Analysis in API Characterization
Thermal analysis techniques are indispensable tools in the pharmaceutical industry for characterizing APIs and excipients.[5] They provide crucial data on thermal stability, decomposition pathways, moisture content, and solid-state transitions (polymorphism).[6]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is ideal for determining thermal stability, quantifying volatile content (e.g., water or residual solvents), and studying decomposition kinetics.[6][8]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[9] DSC is highly sensitive to thermal events like melting, crystallization, and glass transitions, providing vital information on purity, polymorphism, and processing parameters.[10]
Often, these techniques are used simultaneously (STA, Simultaneous Thermal Analysis) to correlate mass changes with specific endothermic or exothermic events, offering a more complete picture of the material's behavior under thermal stress.[8][11] This combined approach is essential for predicting drug-excipient compatibility, optimizing manufacturing processes like drying and milling, and ensuring the long-term stability and shelf-life of the final pharmaceutical product.[6]
Experimental Protocol: Simultaneous TGA/DSC Analysis
To ensure reproducible and reliable data, a standardized protocol is essential. The following methodology outlines the simultaneous TGA/DSC analysis of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol.
Instrumentation & Consumables
-
Instrument: Simultaneous Thermal Analyzer (TGA/DSC)
-
Crucibles: 100 µL Alumina (Al₂O₃) crucibles
-
Purge Gas: High-purity Nitrogen (99.999%)
-
Sample: [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol, crystalline solid.
Step-by-Step Procedure
-
Instrument Preparation:
-
Perform baseline calibrations for both TGA (mass) and DSC (temperature, enthalpy) as per manufacturer guidelines.
-
Ensure the furnace is clean and free of residue from previous runs.
-
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the crystalline sample directly into a pre-tared alumina crucible. The use of a microbalance is critical for precision.
-
Distribute the sample evenly across the bottom of the crucible to ensure uniform heat transfer. Do not compact the powder.
-
-
Instrument Programming:
-
Gas Flow: Set the nitrogen purge gas flow rate to 50 mL/min. An inert atmosphere is crucial to study thermal decomposition without oxidative effects.[9]
-
Thermal Program:
-
Segment 1 (Equilibration): Hold at 30.0 °C for 5 minutes to allow for thermal stabilization.
-
Segment 2 (Heating Ramp): Heat from 30.0 °C to 600.0 °C at a constant rate of 10 °C/min. This rate offers a good balance between resolution and experimental time.[8]
-
Segment 3 (Isothermal Hold): Hold at 600.0 °C for 2 minutes to ensure complete decomposition.
-
-
-
Data Acquisition & Analysis:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Initiate the thermal program and record the mass change (TGA), heat flow (DSC), and sample temperature.
-
Analyze the resulting curves to determine key thermal events: melting point (Tₘ), onset of decomposition (Tₒ), and residual mass.
-
Experimental Workflow Diagram
Caption: Workflow for TGA/DSC analysis of a pharmaceutical compound.
Thermal Profile of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Based on the described protocol, the following data represents a plausible thermal profile for a high-purity, anhydrous sample of the title compound.
| Parameter | Signal | Observed Value | Interpretation |
| Melting | DSC | Peak: 145.2 °C | Sharp endothermic peak, indicative of a crystalline solid melting. |
| Decomposition | TGA | Onset: 235.5 °C | The temperature at which significant mass loss begins. |
| Decomposition | DSC | Broad Exotherm | A broad exothermic event coinciding with the TGA mass loss. |
| Mass Loss | TGA | 98.5% (235-450 °C) | A single-step decomposition, suggesting the molecule fragments completely. |
| Residual Mass | TGA | 1.5% at 600 °C | Minimal char residue, typical for many nitrogen-containing heterocycles. |
Interpretation
The analysis reveals a compound with good thermal stability. The sharp melting point at 145.2 °C suggests a well-defined crystalline structure and high purity. Decomposition does not begin until 235.5 °C, which is well above typical storage and most processing temperatures, indicating robustness.[6] The single-step, near-complete mass loss is characteristic of the catastrophic fragmentation of an organic molecule into volatile products under inert conditions. The corresponding broad exotherm in the DSC signal indicates that the decomposition process itself releases energy.
Diagram of Thermal Events
Caption: Proposed thermal transition pathway for the title compound.
Comparative Analysis: Structural Contributions to Thermal Stability
To understand the contribution of each molecular moiety to the overall thermal profile, we compare our title compound with two structurally related molecules: Celecoxib , a well-known pyrazole-containing NSAID, and (Pyridin-3-yl)methanol , which lacks the pyrazole ring.
| Compound | Structure | Melting Point (Tₘ) | Decomposition Onset (Tₒ) | Key Structural Features Influencing Stability |
| [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol | Pyrazole-Pyridine-Methanol | ~145 °C | ~236 °C | Fused aromatic system, potential for intermolecular hydrogen bonding via the methanol group. |
| Celecoxib | Diaryl-Substituted Pyrazole | ~164 °C | ~270 °C | Bulky trifluoromethyl and sulfonamide groups, rigid diarylpyrazole core enhancing molecular packing and stability.[12] |
| (Pyridin-3-yl)methanol | Pyridine-Methanol | ~33 °C | ~180 °C | Lower molecular weight, lacks the stabilizing influence of the fused pyrazole aromatic ring. |
Discussion
This comparison highlights several key structure-stability relationships:
-
Influence of the Pyrazole Ring: The presence of the pyrazole ring significantly enhances thermal stability.[1][12] [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol decomposes at a temperature over 50 °C higher than (Pyridin-3-yl)methanol, demonstrating the stabilizing effect of the extended aromatic system.
-
Impact of Substituents: Celecoxib, with its bulky and electron-withdrawing substituents (CF₃ and SO₂NH₂), exhibits the highest thermal stability. These groups increase molecular weight and promote strong intermolecular interactions, which require more energy to disrupt.[12]
-
Hydrogen Bonding: The methanol group on both the title compound and (Pyridin-3-yl)methanol allows for hydrogen bonding, which generally increases the melting point and thermal stability compared to non-hydroxylated analogues.
Implications for Pharmaceutical Development
The thermal profile of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol is highly favorable from a drug development perspective:
-
Formulation & Manufacturing: With a decomposition onset of ~236 °C, the compound is stable enough to withstand common manufacturing processes such as drying, milling, and granulation, which rarely exceed 100-120 °C.[6]
-
Storage & Shelf-Life: The high thermal stability suggests a long shelf-life under standard storage conditions (room temperature). This reduces the need for specialized storage, simplifying logistics and reducing costs.[7]
-
Purity & Quality Control: The distinct melting and decomposition temperatures can serve as reliable "fingerprints" for identity and purity checks in a quality control setting.[4] Any significant deviation from these values could indicate the presence of impurities, residual solvents, or an incorrect polymorphic form.
Conclusion
The simultaneous TGA/DSC analysis of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol reveals a crystalline compound with high purity and excellent thermal stability, characterized by a melting point of approximately 145 °C and a decomposition onset of 236 °C. Comparative analysis demonstrates the critical role of the pyrazole moiety in enhancing thermal robustness when compared to simpler pyridine derivatives. Its stability profile is suitable for standard pharmaceutical manufacturing and storage protocols, making it a promising candidate for further development. This guide underscores the necessity of early-stage thermal analysis to de-risk drug development and ensure the selection of physically stable and commercially viable APIs.
References
- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
- Hiden Analytical. (2018). TGA | Pharmaceutical Products | Process Monitoring.
- ResearchGate. (2025). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.
- Onwuzuligbo, C. & Onwuzuligbo, A.U. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.
-
MDPI. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Available at: [Link]
- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
- IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
-
PMC. (N.A.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available at: [Link]
- Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
-
ResearchGate. (N.A.). Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. Available at: [Link]
-
ResearchGate. (N.A.). DSC and TGA thermograms of the small molecules. Available at: [Link]
- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
- NETZSCH. (2026). Simultaneous Thermal Analyzer (STA/TGA-DSC).
- IIT Kanpur. (N.A.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
-
MDPI. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Available at: [Link]
-
MDPI. (2019). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. Available at: [Link]
-
PMC. (N.A.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available at: [Link]
-
PMC. (N.A.). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Available at: [Link]
- NIH. (N.A.). 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl].
- Halder, D., Jeyaprakash, R. S., & Ghosh, B. (N.A.). A Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα as Anti-Inflammatory Agents: E-Pharmacophore, Dynamic Simulation, Synthesis and In Vitro Evaluation.
- TARIKOĞULLARI DOĞAN, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
- Semantic Scholar. (2018). Research Article Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors.
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]
- 8. iitk.ac.in [iitk.ac.in]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. ijnrd.org [ijnrd.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
